
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features a nitro group attached to a benzene ring and a methylamino group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 4-nitrobenzaldehyde to form 4-nitrobenzyl chloride, which is then reacted with methylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Methylamino)-1-(4-aminophenyl)ethan-1-one.
Reduction: Formation of 2-(Methylamino)-1-(4-nitrophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylamino group can form hydrogen bonds and electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Amino)-1-(4-nitrophenyl)ethan-1-one
- 2-(Methylamino)-1-(3-nitrophenyl)ethan-1-one
- 2-(Methylamino)-1-(4-chlorophenyl)ethan-1-one
Uniqueness
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both a nitro group and a methylamino group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds.
Eigenschaften
CAS-Nummer |
920804-25-7 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-(methylamino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H10N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
KYDWZWKXCIWOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


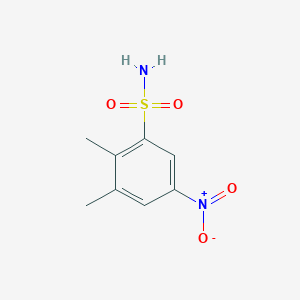
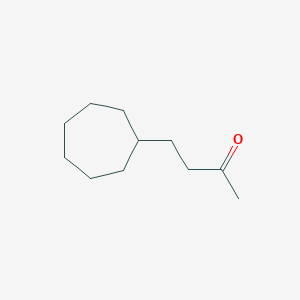
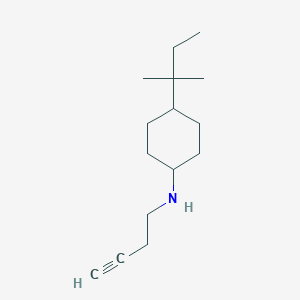
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)



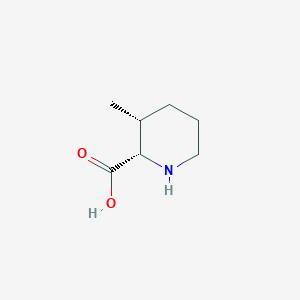

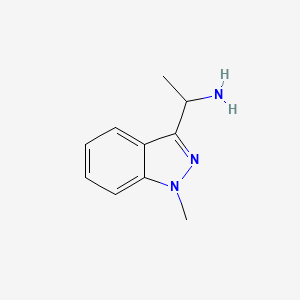
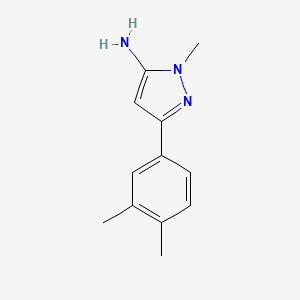
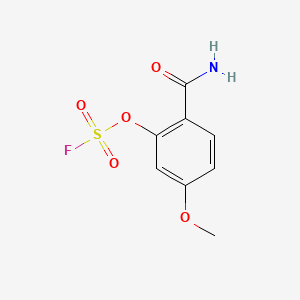
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)

